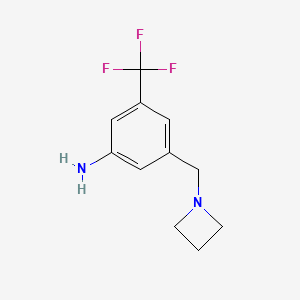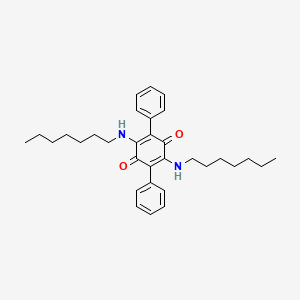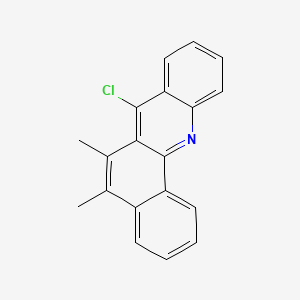
7-Chloro-5,6-dimethylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5,6-dimethylbenz©acridine is a chemical compound with the molecular formula C19H14ClN and a molecular weight of 291.77 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine . The compound is also known by other names such as 12-chloro-10,11-dimethyl-5-azatetraphene .
Vorbereitungsmethoden
The synthesis of 7-Chloro-5,6-dimethylbenz©acridine involves several steps, typically starting with the preparation of the acridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,4-dimethylaniline with a suitable aldehyde or ketone can lead to the formation of the acridine ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5,6-dimethylbenz©acridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-5,6-dimethylbenz©acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound targets various molecular pathways, including topoisomerase inhibition, which is crucial for its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-5,6-dimethylbenz©acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Quinacrine: An antimalarial drug that also exhibits anticancer properties.
The uniqueness of 7-Chloro-5,6-dimethylbenz©acridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
3333-66-2 |
|---|---|
Molekularformel |
C19H14ClN |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
7-chloro-5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3 |
InChI-Schlüssel |
VUDRMLGCKVWGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


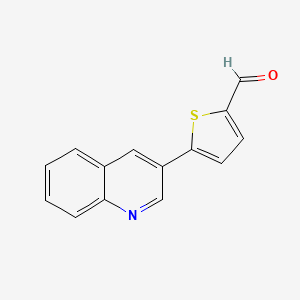
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
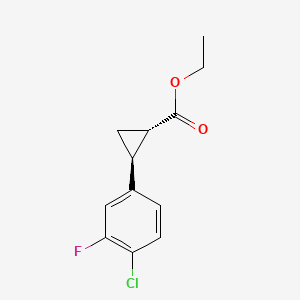
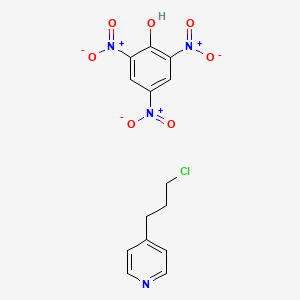
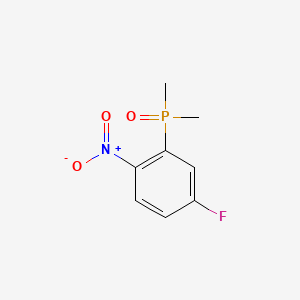
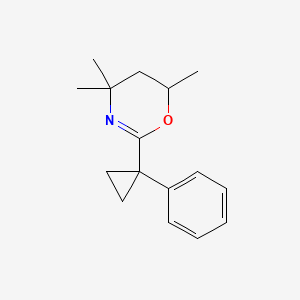
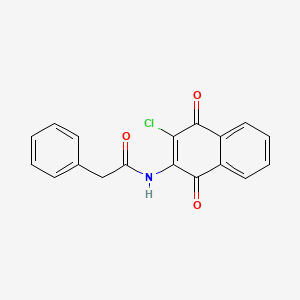
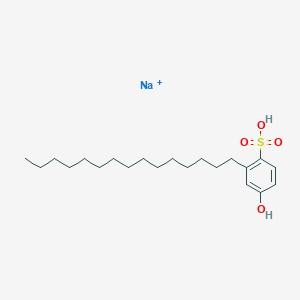
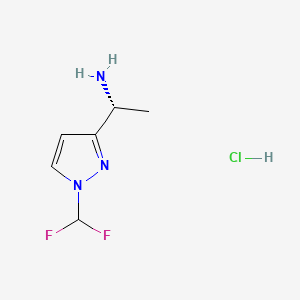
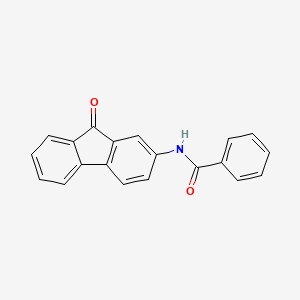
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

